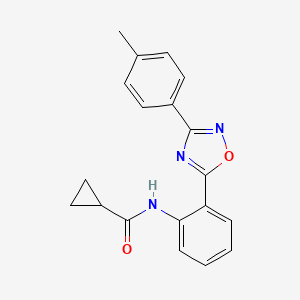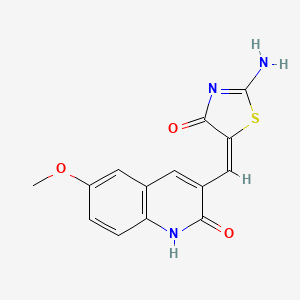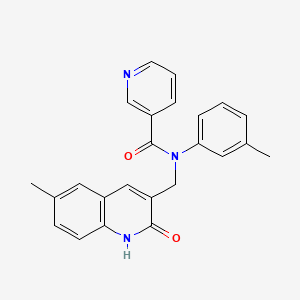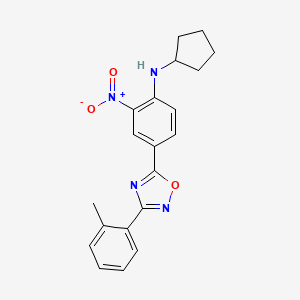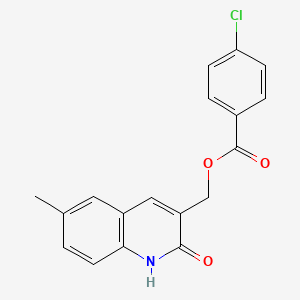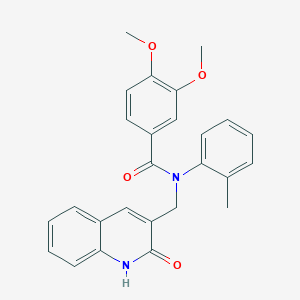
N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-(o-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-(o-tolyl)benzamide is a chemical compound that has been the subject of much scientific research due to its potential applications in various fields. This compound is also known by its chemical name, C26H25N2O4, and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-(o-tolyl)benzamide involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for the replication of DNA in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-(o-tolyl)benzamide in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes it a potentially safer alternative to traditional cancer treatments such as chemotherapy. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain forms.
Direcciones Futuras
There are many potential future directions for research involving N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-(o-tolyl)benzamide. One area of research could involve the development of new formulations of this compound that are more soluble in water, making it easier to administer. Additionally, further research could be conducted to explore the potential use of this compound in combination with other cancer treatments to enhance its effectiveness. Finally, more research could be conducted to explore the potential use of this compound in the treatment of other diseases besides cancer.
Métodos De Síntesis
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-(o-tolyl)benzamide has been achieved using several methods. One of the most commonly used methods involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with o-toluidine to form 2-(o-tolylamino)-3-methoxybenzaldehyde. This intermediate is then reacted with 2-hydroxy-3-quinolinecarboxaldehyde to form the final product.
Aplicaciones Científicas De Investigación
N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-(o-tolyl)benzamide has been the subject of much scientific research due to its potential applications in various fields. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has the ability to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments.
Propiedades
IUPAC Name |
3,4-dimethoxy-N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-17-8-4-7-11-22(17)28(26(30)19-12-13-23(31-2)24(15-19)32-3)16-20-14-18-9-5-6-10-21(18)27-25(20)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEMTCHDXKGMNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

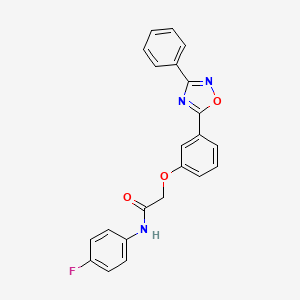
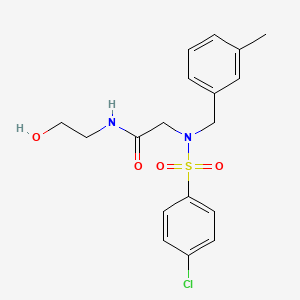
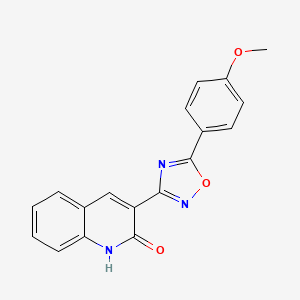


![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7700084.png)

![N'-[[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B7700111.png)
